molecular formula C12H13NOS2 B580666 1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- CAS No. 1217320-19-8

1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-

Cat. No. B580666
CAS RN: 1217320-19-8
M. Wt: 251.362
InChI Key: LGVYUGKSBWUYOP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- is a chemical compound with the molecular formula C12H13NOS2 . It is used for pharmaceutical testing . The compound is available for purchase from various suppliers .


Chemical Reactions Analysis

The specific chemical reactions involving 1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- are not mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- are not explicitly mentioned in the search results .

Scientific Research Applications

Thiazolidinones in Medicinal Chemistry

Thiazolidinone derivatives, including structures similar to "1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-", have shown significant pharmacological importance. These compounds have been identified as having a wide spectrum of biological activities, making them promising candidates in the search for new therapeutic agents. The 1,3-thiazolidin-4-one nucleus, for instance, is recognized for its pharmacological potential against different diseases, demonstrating the versatility of these compounds in drug development (Santos, Silva, & Jones, 2018).

Green Synthesis of Thiazolidinones

The application of green chemistry principles in the synthesis of thiazolidinone derivatives highlights the environmental benefits of these methodologies. Microwave-assisted organic synthesis has emerged as an exciting field in green chemistry, offering an efficient route for synthesizing heterocyclic compounds like thiazolidinones. This approach aligns with the global push towards sustainable chemical processes, reducing hazardous material use and energy consumption (JacqulineRosy, SoniaJas, Santhanalakshmi, & Muthukumar, 2019).

Heterocyclic Synthesis Utilizing Thiazolidinones

The chemical reactivity of compounds related to "1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-" facilitates the synthesis of a variety of novel heterocyclic systems. Such compounds serve as important intermediates for synthesizing heterocycles, which are crucial in developing new materials with potential applications in various industries, including pharmaceuticals and agrochemicals (Gouda, 2013).

Biological and Pharmacological Applications

Research on thiazolidinone derivatives has extensively explored their broad biological and pharmacological activities. These compounds have been studied for their anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. The versatility in their biological activity profiles makes them highly attractive scaffolds in drug discovery and development processes. The synthesis and functionalization of thiazolidinones have been tailored to enhance their biological efficacy and pharmacokinetic properties, addressing various therapeutic needs (ArunlalV., Vandana, & Biju, 2015).

Mechanism of Action

The mechanism of action of 1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards associated with 1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- are not explicitly mentioned in the search results .

Future Directions

The future directions for the use or study of 1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- are not explicitly mentioned in the search results .

properties

IUPAC Name

1-[(4R)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS2/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVYUGKSBWUYOP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CSC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@@H](CSC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-

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